1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a phenyl-tetrazole moiety, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multiple steps:
Formation of the phenyl-tetrazole moiety: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions to form 1-phenyl-1H-tetrazole.
Attachment of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl bromide and a suitable base.
Coupling with the phenyl ring: The phenyl-tetrazole and ethoxy groups are then coupled to a phenyl ring through a nucleophilic aromatic substitution reaction.
Introduction of the tetrahydrofuran ring: The final step involves the attachment of the tetrahydrofuran ring through a reductive amination reaction with tetrahydrofuran-2-carbaldehyde.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and phenyl-tetrazole moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The phenyl-tetrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Ethyl acetoacetate: A compound with a similar ethoxy group and used in various synthetic applications.
Oxaliplatin: A platinum-based compound with a similar tetrahydrofuran ring structure.
Uniqueness: 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H25N5O3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C21H25N5O3/c1-2-27-20-13-16(14-22-15-18-9-6-12-28-18)10-11-19(20)29-21-23-24-25-26(21)17-7-4-3-5-8-17/h3-5,7-8,10-11,13,18,22H,2,6,9,12,14-15H2,1H3 |
InChI Key |
VVIGUQFXZVEPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2CCCO2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.